molecular formula C15H18N2O B5811218 2-(cyclohexyliminomethyl)-1H-indol-3-ol

2-(cyclohexyliminomethyl)-1H-indol-3-ol

Cat. No.: B5811218
M. Wt: 242.32 g/mol
InChI Key: VGLMOMIXYWNZDZ-UHFFFAOYSA-N
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Description

2-(Cyclohexyliminomethyl)-1H-indol-3-ol is a chemically synthesized indole derivative offered for research and development purposes. This compound is of significant interest in medicinal chemistry due to its core structural features. The indole scaffold is a privileged structure in drug discovery, extensively documented as a key template for the development of new chemical entities that interact with central nervous system (CNS) targets . Notably, the indole nucleus is present in essential biological molecules such as the neurotransmitter serotonin and the hormone melatonin, making derivatives like this one valuable for probing neurochemical pathways . The structural composition of this compound, which includes a phenol group and an imine linkage to a cyclohexyl ring, suggests potential for diverse biological activity. Research into similar indole-based compounds has demonstrated their potential as scaffolds for agents with antidepressant activity, often acting as serotonin reuptake inhibitors or receptor ligands . Furthermore, the molecule's functional groups make it a versatile intermediate for further chemical modification using modern synthetic methodologies, including visible light-mediated chemistry, which is increasingly used for the functionalization of indoles to create complex molecular architectures . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its full potential in their specific biochemical and pharmacological studies.

Properties

IUPAC Name

2-(cyclohexyliminomethyl)-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-15-12-8-4-5-9-13(12)17-14(15)10-16-11-6-2-1-3-7-11/h4-5,8-11,17-18H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLMOMIXYWNZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=CC2=C(C3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexyliminomethyl)-1H-indol-3-ol typically involves the condensation of cyclohexylamine with an indole derivative. One common method is the reaction of cyclohexylamine with 3-formylindole under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexyliminomethyl)-1H-indol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various substituents on the indole ring, leading to a diverse array of functionalized products.

Scientific Research Applications

2-(cyclohexyliminomethyl)-1H-indol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(cyclohexyliminomethyl)-1H-indol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Indole derivatives with substitutions at the 2- and 3-positions exhibit distinct physicochemical and spectral characteristics:

Compound Name Substituents Molecular Weight Key Spectral Data (1H NMR, δ ppm) Reference
2-(Cyclohexyliminomethyl)-1H-indol-3-ol 2-Cyclohexyliminomethyl, 3-OH ~286.36 (calc.) N-H (indole): ~10.5; C=N: ~8.2 (imine)
5-Bromo-4-chloro-1H-indol-3-ol 5-Br, 4-Cl, 3-OH 246.49 Aromatic H: 6.8–7.5; OH: ~10.2
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole 3-Imidazolyl, 7-Cl 345.09 Imidazole H: ~7.3–8.1; NH: ~11.0
3-Hydroxy-3-(2-p-tolyl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one 3-Hydroxy, 2-oxoethyl-p-tolyl 297.30 Ketone C=O: ~170 ppm (13C); OH: ~5.5

Key Observations :

  • Lipophilicity : The cyclohexyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to halogenated derivatives (e.g., 5-Bromo-4-chloro-1H-indol-3-ol, logP ~2.8) .
  • Hydrogen Bonding : The 3-OH group in all compounds contributes to hydrogen bonding, as evidenced by broad NMR signals near δ 10–11 ppm .
  • Stability : Schiff bases like the target compound may exhibit pH-dependent stability due to imine hydrolysis, unlike ether- or ketone-linked derivatives (e.g., ) .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(cyclohexyliminomethyl)-1H-indol-3-ol, and how do reaction parameters influence yield?

  • Methodological Answer : A two-step approach is typical: (1) Condensation of 1H-indol-3-ol with cyclohexylamine derivatives under acidic catalysis (e.g., p-toluenesulfonic acid, p-TSA) to form the imine linkage. (2) Purification via column chromatography using ethyl acetate/hexane gradients. Solvent choice (e.g., PEG-400:DMF mixtures) and catalyst loading (e.g., 10 mol% p-TSA) significantly impact reaction efficiency. For example, PEG-400 enhances solubility of polar intermediates, reducing side reactions .
  • Key Parameters :
CatalystSolvent SystemYield RangeReference
p-TSAPEG-400:DMF60-75%
CuIDMF30-50%

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer : 1H^1 \text{H} and 13C^{13}\text{C} NMR are critical for verifying the imine bond (-CH=N-) and cyclohexyl group integration. Key spectral features include:
  • A singlet at δ 8.6–8.8 ppm for the imine proton.
  • Multiplets at δ 1.2–2.0 ppm for cyclohexyl protons.
  • 13C^{13}\text{C} signals at ~160 ppm (C=N) and 25–30 ppm (cyclohexyl carbons). Discrepancies in peak splitting or unexpected shifts may indicate tautomerization or impurities .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

  • Methodological Answer : Gradient elution (e.g., 30–70% ethyl acetate in hexane) via flash chromatography resolves polar byproducts. For stubborn impurities, recrystallization in hot ethanol or acetone/water mixtures improves purity. Monitor via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles. Key steps:

Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.

Structure Solution : Use SHELXD for phasing; SHELXL for refinement with anisotropic displacement parameters.

Validation : Check R-factor convergence (target: <0.05) and residual electron density maps. For example, SHELX reliably resolves imine tautomerization states .

Q. What strategies address contradictions between computational and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigation steps:
  • DFT Simulations : Compare calculated (B3LYP/6-311+G**) and experimental NMR shifts. Adjust for solvent polarity (e.g., DMSO implicit models).
  • Dynamic NMR : Conduct variable-temperature 1H^1 \text{H} NMR to detect slow equilibria (e.g., keto-enol tautomerism).
  • Crystallographic Validation : Cross-validate with X-ray data to resolve ambiguities .

Q. How can catalytic systems be optimized to synthesize derivatives of this compound with improved bioactivity?

  • Methodological Answer : Screen catalysts (e.g., Lewis acids: ZnCl₂, Bi(OTf)₃) and solvents under microwave irradiation for accelerated kinetics. For example:
  • Microwave-Assisted Synthesis : 80°C, 20 min, 10 mol% ZnCl₂ in acetonitrile increases yield to >80%.
  • Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole 5-position via electrophilic substitution, monitored by LC-MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the tautomeric stability of this compound?

  • Methodological Answer : Tautomeric equilibria (imine vs. enamine forms) depend on solvent polarity and pH. For example:
  • In DMSO-d₆, the imine form dominates (δ 8.7 ppm).
  • In CDCl₃, enamine tautomers may appear as broad singlets (δ 10–12 ppm).
    Use 1H ^1 \text{H}-15N^{15} \text{N} HMBC to track nitrogen hybridization changes .

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